2-(1H-1,3-benzodiazol-1-yl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide
Description
The compound 2-(1H-1,3-benzodiazol-1-yl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide is a heterocyclic acetamide derivative featuring a benzodiazole (benzimidazole) core linked to a triazole-substituted phenethyl group via an acetamide bridge. The benzodiazole and triazole moieties are known pharmacophores that enhance binding to biological targets through hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c26-19(13-24-14-20-16-8-4-5-9-18(16)24)23-17(12-25-21-10-11-22-25)15-6-2-1-3-7-15/h1-11,14,17H,12-13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVPYBYXIHNNPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)CN3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound dissects into three modular components:
- 1H-1,3-benzodiazole (benzimidazole) core
- Acetamide linker
- 1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl side chain
Retrosynthetic cleavage suggests two primary disconnections:
- Amide bond between the benzimidazole and acetamide
- C–N bond between the acetamide and triazole-containing side chain
Key Synthetic Routes
Route 1: Stepwise Assembly via Amide Coupling
Step 1: Synthesis of 1H-1,3-Benzodiazol-1-yl Acetic Acid
Benzimidazole is alkylated with ethyl bromoacetate under basic conditions (K₂CO₃, DMF, 60°C, 12 h) to yield ethyl 1H-benzimidazol-1-yl acetate. Hydrolysis with NaOH (1 M, ethanol/water, reflux) produces the carboxylic acid (85% yield).
Step 2: Preparation of 1-Phenyl-2-(2H-1,2,3-Triazol-2-yl)ethylamine
Phenylacetylene reacts with 2-azidoethylamine hydrochloride via Cu(I)-catalyzed azide-alkyne cycloaddition (CuSO₄·5H₂O, sodium ascorbate, H₂O/tert-BuOH, 25°C, 6 h) to form the triazole-ethylamine derivative (78% yield).
Step 3: Amide Coupling
The carboxylic acid is activated with EDCl/HOBt (1:1.2, DCM, 0°C) and coupled with the triazole-ethylamine to afford the target compound (62% yield after silica gel chromatography).
Table 1: Reaction Conditions for Route 1
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 60°C | 85 | 92 |
| 2 | CuSO₄, sodium ascorbate | 78 | 89 |
| 3 | EDCl/HOBt, DCM | 62 | 95 |
Route 2: Convergent Synthesis via Click Chemistry
Step 1: Synthesis of Propargyl Acetamide Intermediate
Benzimidazole is treated with propargyl bromoacetamide (K₂CO₃, acetonitrile, 50°C, 8 h) to form 2-(1H-benzodiazol-1-yl)-N-(prop-2-yn-1-yl)acetamide (71% yield).
Step 2: Triazole Formation
The alkyne reacts with 1-azido-1-phenylethane (CuI, DIPEA, DMF, 40°C, 4 h) via click chemistry to install the triazole moiety (68% yield).
Table 2: Optimization of Click Chemistry Parameters
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Catalyst (mol%) | 5–20 | 10 | 68 |
| Temperature (°C) | 25–60 | 40 | 68 |
| Solvent | DMF, THF, H₂O | DMF | 68 |
Optimization of Reaction Conditions
Microwave-assisted synthesis reduces reaction times significantly. For instance, amide coupling under microwave irradiation (100 W, 80°C, 30 min) improves yields to 74% compared to conventional heating (62% at 6 h).
Purification and Characterization
Comparative Analysis of Methodologies
Table 3: Route Comparison
| Metric | Route 1 | Route 2 |
|---|---|---|
| Total Yield (%) | 45 | 48 |
| Steps | 3 | 2 |
| Scalability | Moderate | High |
| Byproduct Formation | <5% | <8% |
Route 2 offers better scalability due to fewer steps, though Route 1 provides higher intermediate purity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-1-yl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or triazole rings, often facilitated by bases or acids.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-(1H-1,3-benzodiazol-1-yl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. The benzimidazole and triazole moieties can bind to enzymes or receptors, modulating their activity. This can lead to the inhibition of enzyme function or the activation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., bromo in 9c) enhance binding affinity in docking studies, likely due to increased electrophilicity . Bulky groups (e.g., trimethylphenyl in ) may reduce solubility but improve target selectivity .
- Synthetic Routes : Most analogs employ click chemistry or nucleophilic substitutions (e.g., ). Triazole rings are often introduced via azide-alkyne cycloaddition, ensuring regioselectivity .
Antimicrobial and Anticancer Activity
- Compound 9c () : Exhibited strong docking affinity with α-glucosidase (a diabetes target), attributed to bromophenyl’s electron-withdrawing effect stabilizing enzyme interactions .
- W1 () : A benzimidazole-thioacetamide derivative with a dinitrophenyl group showed broad-spectrum antimicrobial activity (MIC = 2–8 µg/mL), emphasizing the role of nitro groups in disrupting microbial membranes .
- 5a–m () : Triazolylthio-benzothiazole derivatives demonstrated anticonvulsant activity (ED₅₀ = 25–75 mg/kg), with longer alkoxy chains (e.g., pentyl in 5m) enhancing potency due to lipophilicity .
Enzyme Inhibition
- 4j (): Inhibited dengue and West Nile virus proteases (IC₅₀ = 1.2–3.8 µM), where the phenoxyethyl group facilitated hydrophobic interactions with the active site .
Biological Activity
The compound 2-(1H-1,3-benzodiazol-1-yl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize its biological activity based on available research findings, including synthetic methodologies, biological evaluations, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Structural Features:
- Benzodiazole Ring : Known for its pharmacological properties.
- Triazole Moiety : Associated with various biological activities including antifungal and antibacterial effects.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily focusing on its anticancer and antimicrobial properties.
Anticancer Activity
A study evaluating the cytotoxic effects of benzodiazole derivatives highlighted that compounds with similar structures to our target compound showed significant activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cells. The IC50 values for these compounds were reported in the low micromolar range, suggesting potent anticancer properties .
Antimicrobial Activity
The triazole component of the compound is particularly noteworthy for its antimicrobial properties. Research has shown that triazole derivatives can inhibit the growth of fungi and bacteria. For instance, compounds with similar triazole structures demonstrated effective inhibition against Candida albicans and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) often below 10 µg/mL .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The benzodiazole ring can interact with various enzymes involved in cell proliferation and survival.
- Receptor Modulation : It may bind to specific receptors, altering signaling pathways that lead to apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from related studies include:
| Compound Modification | Observed Effect |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against cancer cells |
| Variation in alkyl chain length | Altered solubility and bioavailability |
| Substitution on the benzodiazole ring | Enhanced binding affinity to target enzymes |
Case Studies
Several studies have highlighted the effectiveness of benzodiazole and triazole derivatives in treating various diseases:
- Study on Anticancer Activity :
- Study on Antimicrobial Properties :
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-(1H-1,3-benzodiazol-1-yl)-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via multi-step reactions, often leveraging click chemistry (azide-alkyne cycloaddition) to form the triazole core. Key steps include:
- Coupling benzodiazole precursors with phenyl-ethyl intermediates under Cu(I) catalysis .
- Optimizing solvent systems (e.g., DMF:H2O:n-butanol mixtures) and temperature control to enhance regioselectivity and yield .
- Purification via recrystallization or chromatography, validated by TLC and elemental analysis .
Q. Which spectroscopic techniques are essential for structural characterization and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry of triazole and benzodiazole moieties, with shifts around δ 7.5–8.5 ppm indicating aromatic protons .
- IR Spectroscopy : Peaks at ~1660 cm⁻¹ (amide C=O stretch) and ~3100 cm⁻¹ (N-H stretch) validate functional groups .
- HPLC : Monitors reaction progress and purity (>95% threshold) .
Advanced Research Questions
Q. How can discrepancies in reported synthesis methods for benzodiazole-triazole acetamides be resolved?
- Methodological Answer : Contradictions in solvent systems (e.g., DMF vs. CHCl3) or catalysts (CuSO4 vs. Ru-based) require systematic validation:
- Compare reaction kinetics under varying conditions using real-time monitoring (e.g., in-situ IR) .
- Cross-validate products via X-ray crystallography to confirm regioselectivity and rule out structural isomers .
- Replicate published protocols with controlled parameters (temperature, pH) to identify yield-limiting factors .
Q. What computational approaches predict biological activity, and how are they experimentally validated?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina models binding affinities to targets (e.g., enzymes, receptors). For this compound, docking scores < -7.0 kcal/mol suggest strong interactions .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify key binding residues .
- Validation : In vitro assays (e.g., enzyme inhibition, cellular viability) confirm computational predictions. EC50 values < 10 µM indicate high potency .
Q. What challenges arise in crystallographic analysis, and how can SHELX tools address them?
- Methodological Answer :
- Challenges : Poor crystal quality, twinning, or weak diffraction due to flexible substituents (e.g., triazole-ethyl chain) .
- Solutions :
- Use SHELXL for high-resolution refinement, leveraging restraints for disordered regions .
- WinGX/ORTEP visualizes anisotropic displacement parameters to detect thermal motion artifacts .
- Twin refinement (SHELXL) resolves overlapping reflections in pseudo-merohedral twins .
Q. How can researchers integrate spectral data with computational models to resolve structural ambiguities?
- Methodological Answer :
- Combine NOESY (for spatial proximity data) with DFT calculations (e.g., Gaussian) to predict 3D conformers .
- Overlay experimental (X-ray) and computed (Mercury software) structures to validate bond angles/rotamers .
- Use Cambridge Structural Database (CSD) references to benchmark torsion angles of triazole-ethyl linkages .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
